molecular formula C9H18NO2+ B15158080 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 804443-59-2

2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium

Cat. No.: B15158080
CAS No.: 804443-59-2
M. Wt: 172.24 g/mol
InChI Key: NPMCIIZVJFJDHR-UHFFFAOYSA-N
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Description

2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-3-enoyl group attached to an N,N,N-trimethylethan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of but-3-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is carried out under mild conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-enoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
  • 2-[(But-3-enyloxy)carbonyl]benzoic acid
  • 10-Methacryloyloxydecyl dihydrogen phosphate

Uniqueness

2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-but-3-enoyloxyethyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5H,1,6-8H2,2-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCIIZVJFJDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10840378
Record name 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10840378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804443-59-2
Record name 2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10840378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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